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molecular formula C7H6N2O2S B1428662 5-(Methylsulfonyl)picolinonitrile CAS No. 848141-13-9

5-(Methylsulfonyl)picolinonitrile

Cat. No. B1428662
M. Wt: 182.2 g/mol
InChI Key: WGTUUPXIIZIOLR-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

5-Bromo-2-cyanopyridine (38.0 kg 1.0 mol eq, limiting reagent) and sodium methane sulfinate (29.68 kg, 1.4 mol eq) were charged followed by DMSO (228 L, 6 rel vol). The reaction was heated to 100° C.-105° C. and stirred until reaction complete as judged by HPLC analysis. After cooling, the reaction mixture was added to preheated water (356 L, 9.4 rel vol). After cooling and stirring, the product was isolated by filtration. The solid was washed with water (456 L, 12 rel vol) and dried to constant weight to yield the title compound (33 kg, 18.1 mol, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.68 kg
Type
reactant
Reaction Step Two
Name
Quantity
228 L
Type
reactant
Reaction Step Three
Name
Quantity
356 L
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].CS(C)=O>O>[CH3:10][S:11]([C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1)(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Step Two
Name
Quantity
29.68 kg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
228 L
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
356 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred until reaction complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 100° C.-105° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
The solid was washed with water (456 L, 12 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.1 mol
AMOUNT: MASS 33 kg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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